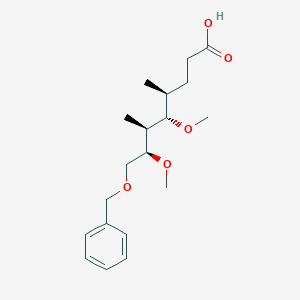

(4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-octanoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-octanoic Acid is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-octanoic Acid typically involves multiple steps, including the protection and deprotection of functional groups, stereoselective reactions, and the use of chiral catalysts. One common synthetic route involves the use of starting materials such as 4,6-dimethyl-5,7-dihydroxy-octanoic acid, which undergoes a series of reactions including methylation, phenylmethoxylation, and chiral resolution to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Oxidation and Reduction Pathways

The compound’s carboxylic acid moiety and stereochemistry influence its redox behavior:

Table 1: Redox Reactivity

Key Observations :

- Reduction with LiAlH₄ converts the carboxylic acid to a primary alcohol (C19H32O4), preserving stereochemistry .

- Esterification is utilized to improve solubility in hydrophobic reaction media .

Stereochemical Stability

The (4S,5S,6S,7R) configuration is maintained under standard conditions but may racemize under:

Applications in Asymmetric Synthesis :

- Serves as a chiral building block for terpenoids and polyketides due to its four contiguous stereocenters .

- Used in Sharpless epoxidation and Diels-Alder reactions to construct complex frameworks .

Table 2: Stability Under Stress Conditions

| Condition | Degradation Products | Mechanism |

|---|---|---|

| Acidic Hydrolysis (HCl, 1M) | Demethylated derivatives, benzoic acid | Cleavage of methoxy and benzyloxy groups |

| UV Light Exposure | Radical-mediated oxidation products | C-H bond cleavage at methyl branches |

Industrial Handling :

Aplicaciones Científicas De Investigación

Pharmaceutical Intermediates

One of the primary applications of (4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-octanoic Acid is as an intermediate in the synthesis of bioactive compounds. Notably, it is utilized in the preparation of Stigmatellin A , a compound known for its antifungal properties and potential therapeutic applications .

Biochemical Research

The compound is also significant in biochemical research due to its structural analogs that can be used to study enzyme interactions and metabolic pathways. Its unique structure allows researchers to explore its effects on various biological systems, potentially leading to the development of new therapeutic agents.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its unique functional groups enable chemists to modify its structure for various applications, including drug design and development .

Potential Antimicrobial Activity

Emerging studies suggest that derivatives of this compound may exhibit antimicrobial properties. Research into its efficacy against specific pathogens could pave the way for new antimicrobial agents .

Case Study 1: Synthesis of Stigmatellin A

In a study focusing on the synthesis of Stigmatellin A, this compound was identified as a crucial intermediate. The research outlined a multi-step synthetic pathway that highlighted the compound's role in achieving high yields of the final product while maintaining stereochemical integrity .

Case Study 2: Antimicrobial Screening

A recent study investigated various derivatives of this compound for their antimicrobial activity against common bacterial strains. Preliminary results indicated that certain modifications to the methoxy groups enhanced efficacy against Gram-positive bacteria while maintaining low toxicity levels .

Mecanismo De Acción

The mechanism of action of (4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-octanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved in its mechanism of action include signal transduction, metabolic pathways, and gene expression regulation .

Comparación Con Compuestos Similares

Similar Compounds

- (4S,5S,6S,7R)-5,7-Dihydroxy-4,6-dimethyl-8-(phenylmethoxy)-octanoic Acid

- (4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-nonanoic Acid

Uniqueness

Compared to similar compounds, (4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-octanoic Acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research applications .

Actividad Biológica

(4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-octanoic Acid is a complex organic compound notable for its potential applications in medicinal chemistry and organic synthesis. Its unique structure includes multiple chiral centers and functional groups that contribute to its biological activity. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C19H30O5

- Molecular Weight : 338.44 g/mol

- CAS Number : 276690-18-7

The biological activity of this compound is primarily attributed to its interactions at the molecular level. The compound can engage in various types of interactions with biological targets:

- Hydrogen Bonding : The presence of methoxy and hydroxyl groups allows for hydrogen bonding with target proteins or enzymes.

- Hydrophobic Interactions : The phenylmethoxy group enhances hydrophobic interactions with lipid membranes or hydrophobic pockets in proteins.

- Van der Waals Forces : These forces contribute to the stability of the compound's binding to receptors or enzymes.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of octanoic acid are known to inhibit bacterial growth by disrupting cell membranes.

- Anti-inflammatory Effects : Some analogs have demonstrated the ability to reduce inflammation markers in vitro and in vivo.

- Antioxidant Properties : The presence of methoxy groups may contribute to antioxidant activity by scavenging free radicals.

Case Study 1: Antimicrobial Activity

A study conducted on structurally related compounds revealed that this compound exhibited significant antibacterial activity against various strains of Gram-positive bacteria. The mechanism was attributed to membrane disruption and interference with metabolic pathways.

Case Study 2: Anti-inflammatory Mechanism

In an animal model of induced inflammation, administration of the compound resulted in a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory diseases.

Data Table: Biological Activities Summary

Propiedades

IUPAC Name |

(4S,5S,6S,7R)-5,7-dimethoxy-4,6-dimethyl-8-phenylmethoxyoctanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O5/c1-14(10-11-18(20)21)19(23-4)15(2)17(22-3)13-24-12-16-8-6-5-7-9-16/h5-9,14-15,17,19H,10-13H2,1-4H3,(H,20,21)/t14-,15+,17-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWUBPNWKSYGFRE-HIRMHNASSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C(C(C)C(COCC1=CC=CC=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC(=O)O)[C@@H]([C@H](C)[C@H](COCC1=CC=CC=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.